molecular formula C19H15FN4O4 B11194475 3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11194475
M. Wt: 382.3 g/mol
InChI Key: OCYARJGEKGRNMY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes two oxadiazole rings and a combination of methoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives, which can be introduced through nucleophilic substitution reactions.

    Attachment of the dimethoxyphenyl group: This can be accomplished through electrophilic aromatic substitution reactions, where the dimethoxybenzene acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole rings can be reduced under specific conditions to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole stands out due to its dual oxadiazole rings and the presence of both methoxy and fluorophenyl groups

Properties

Molecular Formula

C19H15FN4O4

Molecular Weight

382.3 g/mol

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H15FN4O4/c1-25-14-8-5-12(9-15(14)26-2)18-21-16(28-24-18)10-17-22-23-19(27-17)11-3-6-13(20)7-4-11/h3-9H,10H2,1-2H3

InChI Key

OCYARJGEKGRNMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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